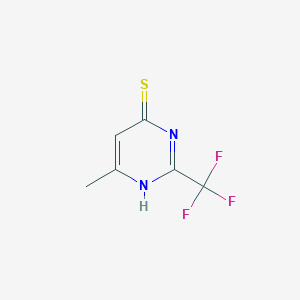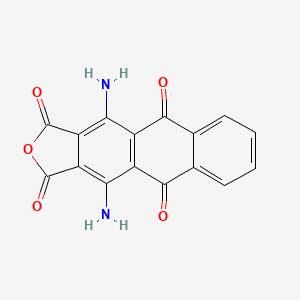
1,2,3,4-Butanetetrol, 1-(2-(2-fluorophenyl)-2H-1,2,3-triazol-4-yl)-, (1R-(1R*,2S*,3R*))-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4-Butanetetrol, 1-(2-(2-fluorophenyl)-2H-1,2,3-triazol-4-yl)-, (1R-(1R*,2S*,3R*))- is a complex organic compound characterized by the presence of a butanetetrol backbone and a triazole ring substituted with a fluorophenyl group
Métodos De Preparación
The synthesis of 1,2,3,4-Butanetetrol, 1-(2-(2-fluorophenyl)-2H-1,2,3-triazol-4-yl)-, (1R-(1R*,2S*,3R*))- typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Triazole Ring:
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction.
Assembly of the Butanetetrol Backbone: The butanetetrol backbone can be constructed through a series of aldol condensations and reductions.
Industrial production methods may involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions.
Análisis De Reacciones Químicas
1,2,3,4-Butanetetrol, 1-(2-(2-fluorophenyl)-2H-1,2,3-triazol-4-yl)-, (1R-(1R*,2S*,3R*))- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the triazole ring to a more saturated form.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,2,3,4-Butanetetrol, 1-(2-(2-fluorophenyl)-2H-1,2,3-triazol-4-yl)-, (1R-(1R*,2S*,3R*))- has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,2,3,4-Butanetetrol, 1-(2-(2-fluorophenyl)-2H-1,2,3-triazol-4-yl)-, (1R-(1R*,2S*,3R*))- involves its interaction with specific molecular targets. The triazole ring and fluorophenyl group can interact with enzymes or receptors, modulating their activity. The butanetetrol backbone may also play a role in the compound’s overall bioactivity.
Comparación Con Compuestos Similares
Similar compounds include other butanetetrol derivatives and triazole-containing molecules. Compared to these compounds, 1,2,3,4-Butanetetrol, 1-(2-(2-fluorophenyl)-2H-1,2,3-triazol-4-yl)-, (1R-(1R*,2S*,3R*))- is unique due to the specific combination of its structural features, which may confer distinct chemical and biological properties.
Similar compounds include:
- 1,2,3,4-Butanetetrol, 1-(2-phenyl-2H-1,2,3-triazol-4-yl)-, (1R-(1R*,2S*,3R*))-
- 1,2,3,4-Butanetetrol, 1-(2-(4-chlorophenyl)-2H-1,2,3-triazol-4-yl)-, (1R-(1R*,2S*,3R*))-
- 1,2,3,4-Butanetetrol, 1-(2-(4-methylphenyl)-2H-1,2,3-triazol-4-yl)-, (1R-(1R*,2S*,3R*))-
Propiedades
Número CAS |
51306-42-4 |
|---|---|
Fórmula molecular |
C12H14FN3O4 |
Peso molecular |
283.26 g/mol |
Nombre IUPAC |
(1R,2S,3R)-1-[2-(2-fluorophenyl)triazol-4-yl]butane-1,2,3,4-tetrol |
InChI |
InChI=1S/C12H14FN3O4/c13-7-3-1-2-4-9(7)16-14-5-8(15-16)11(19)12(20)10(18)6-17/h1-5,10-12,17-20H,6H2/t10-,11-,12-/m1/s1 |
Clave InChI |
GUACULBKHHAZAP-IJLUTSLNSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)N2N=CC(=N2)[C@H]([C@@H]([C@@H](CO)O)O)O)F |
SMILES canónico |
C1=CC=C(C(=C1)N2N=CC(=N2)C(C(C(CO)O)O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl (1R,2S,6S,15S,16R)-9-hydroxy-11-(2-hydroxyethyl)-2,15-dimethyl-18-oxo-4-azapentacyclo[11.4.1.04,16.06,15.010,14]octadeca-9,11,13-triene-12-carboxylate](/img/structure/B13417311.png)




![hexasodium;(6E)-4-amino-3-[[4-[[4-chloro-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]diazenyl]-6-[[4-[[4-chloro-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]hydrazinylidene]-5-oxonaphthalene-2,7-disulfonate](/img/structure/B13417345.png)




![4'-[(Prop-2-yn-1-yl)oxy][1,1'-biphenyl]-4-ol](/img/structure/B13417389.png)


![1-Propanesulfonic acid, 3-[[3-(dimethylamino)propyl][(tridecafluorohexyl)sulfonyl]amino]-](/img/structure/B13417402.png)
